1-Oxa-4,9-diazaspiro[5.5]undecane-Based sEH Inhibitors Demonstrate In Vivo Efficacy, Unlike 2,8-Diazaspiro[4.5]decane Analogues in a Rat CKD Model
Kato et al. (2014) reported that compound 19, a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea, significantly lowered serum creatinine in a rat anti-glomerular basement membrane (anti-GBM) glomerulonephritis model when administered orally at 30 mg/kg. In a direct head-to-head comparison within the same study, 2,8-diazaspiro[4.5]decane-based trisubstituted ureas did not show efficacy in this model [1]. This in vivo efficacy differentiation is attributed to the distinct spatial orientation of the urea pharmacophore imposed by the [5.5] oxa-spiro scaffold.
| Evidence Dimension | In vivo efficacy in anti-GBM glomerulonephritis rat model (serum creatinine reduction) |
|---|---|
| Target Compound Data | Active: compound 19 (1-oxa-4,9-diazaspiro[5.5]undecane-based urea) lowered serum creatinine at 30 mg/kg p.o. |
| Comparator Or Baseline | 2,8-Diazaspiro[4.5]decane-based trisubstituted ureas showed no significant effect in the same model |
| Quantified Difference | Qualitative: active vs. inactive in vivo |
| Conditions | Rat anti-GBM glomerulonephritis model; oral administration at 30 mg/kg |
Why This Matters
For programs targeting soluble epoxide hydrolase, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a demonstrated prerequisite for in vivo efficacy; closely related spirocyclic scaffolds fail to translate in vitro activity to in vivo response.
- [1] Kato, Y.; Fuchi, N.; Nishimura, Y.; Watanabe, A.; Yagi, M.; Nakadera, Y.; Higashi, E.; Yamada, M.; Aoki, T.; Kigoshi, H. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorg. Med. Chem. Lett. 2014, 24 (2), 565–570. View Source
